H-D-Asp(OMe)-OMe.HCl

Peptide Synthesis Enantiomeric Purity Quality Control

Select H-D-Asp(OMe)-OMe.HCl for SPPS when your target requires a D-aspartic acid residue. Its orthogonal methyl ester protection on both α- and side-chain carboxyl groups prevents undesired side reactions, ensuring high coupling efficiency. Unlike unprotected D-Asp or racemic DL-mixtures, the single D-enantiomer guarantees diastereomeric purity and avoids racemization. Proven in the synthesis of clinical-stage MK-7246, a CRTH2 antagonist. Available in 97–99% purity for reproducible results.

Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
CAS No. 69630-50-8
Cat. No. B613123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Asp(OMe)-OMe.HCl
CAS69630-50-8
Synonyms69630-50-8; D-ASPARTICACIDDIMETHYLESTERHYDROCHLORIDE; (R)-Dimethyl2-aminosuccinatehydrochloride; H-D-Asp(OMe)-OMe.HCl; H-D-Asp(OMe)-OHHCl; H-D-Asp(diOMe).HCl; SCHEMBL8968568; CTK6I7645; MolPort-008-266-653; PNLXWGDXZOYUKB-PGMHMLKASA-N; ACT08612; AKOS006346462; AKOS015846467; AM83145; RP25559; AK-50044; AM031105; KB-49593; SC-24288; DB-007395; FT-0080269; FT-0602741; ST24035539; M-2287; J-300081
Molecular FormulaC6H12ClNO4
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)OC)N.Cl
InChIInChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m1./s1
InChIKeyPNLXWGDXZOYUKB-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Asp(OMe)-OMe.HCl (CAS 69630-50-8): A Protected D-Aspartic Acid Building Block for Peptide Synthesis and Pharmaceutical R&D


H-D-Asp(OMe)-OMe.HCl, also known as D-aspartic acid dimethyl ester hydrochloride, is a hydrochloride salt of a fully methyl-protected D-aspartic acid derivative. It is characterized by a molecular formula of C₆H₁₂ClNO₄, a molecular weight of 197.62 g/mol, and a defined stereochemistry at the alpha-carbon ((2R)-configuration) [1]. This compound is a non-natural, D-enantiomer amino acid derivative, primarily utilized as a protected building block in solid-phase peptide synthesis (SPPS) and as a versatile intermediate in medicinal chemistry .

The Critical Importance of Stereochemistry and Protection: Why H-D-Asp(OMe)-OMe.HCl Cannot Be Replaced with Unprotected or Racemic Analogs


In both academic and industrial peptide synthesis and medicinal chemistry, the simple substitution of H-D-Asp(OMe)-OMe.HCl with seemingly similar compounds—such as its unprotected parent (D-aspartic acid), the racemic DL-mixture (DL-Asp(OMe)-OMe.HCl), or the natural L-enantiomer—will lead to failed syntheses or invalid biological results. This is due to three critical factors: the requirement for orthogonal carboxyl protection to prevent side reactions during chain elongation ; the potential for racemization or epimerization that generates diastereomeric impurities, which compromise product purity and biological function ; and the unique conformational properties imparted by the D-configuration, which are essential for generating stable peptide scaffolds or achieving specific receptor interactions [1].

Quantitative Evidence for the Superiority of H-D-Asp(OMe)-OMe.HCl Over Its Closest Analogs and Alternatives


Enantiomeric Purity and Avoidance of Racemic Contamination

The defined (2R) stereochemistry of H-D-Asp(OMe)-OMe.HCl differentiates it from the racemic DL-mixture (DL-Aspartic acid dimethyl ester hydrochloride, CAS 14358-33-9). The D-isomer of aspartic acid exhibits distinct biological activities compared to its L-isomer counterpart, making the enantiopure form essential for producing homogeneous D-peptides or for use in chiral environments where stereochemistry dictates function . The presence of the L-enantiomer in a racemic mixture would introduce a variable in any stereospecific interaction.

Peptide Synthesis Enantiomeric Purity Quality Control

Validated Purity and Commercial Availability for Reproducible Research

Multiple reputable suppliers offer H-D-Asp(OMe)-OMe.HCl with a certified purity of ≥99% as determined by HPLC . This high, quantifiable purity is essential for minimizing side reactions in solid-phase peptide synthesis and for ensuring reproducible results. While the DL-racemate (CAS 14358-33-9) is also available, its reported purity levels are often lower (e.g., 95%) from comparable sources, which can introduce more impurities into a synthetic sequence .

Peptide Synthesis Analytical Chemistry Supply Chain

Unique Utility as a Key Intermediate in the Synthesis of a Clinical CRTH2 Antagonist (MK-7246)

H-D-Asp(OMe)-OMe.HCl has been explicitly identified and utilized as a critical synthetic intermediate in the multi-step, enantioselective synthesis of MK-7246, a potent and selective CRTH2 (DP2) receptor antagonist that progressed to clinical development for the treatment of respiratory diseases [1]. The specific stereochemistry of the D-Asp building block is essential for accessing the final compound's chiral center, as detailed in the medicinal chemistry and process development literature [2][3].

Medicinal Chemistry Drug Discovery Process Chemistry

Key Research and Industrial Applications for H-D-Asp(OMe)-OMe.HCl Supported by Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) of D-Peptides and Conformationally Constrained Analogs

Researchers and CDMOs should select H-D-Asp(OMe)-OMe.HCl for SPPS when the target sequence requires a D-aspartic acid residue. Its orthogonal methyl ester protection on both the α- and side-chain carboxyl groups prevents undesired side reactions during chain elongation, a key advantage over using unprotected D-aspartic acid. The high commercial purity (≥99% by HPLC) minimizes the accumulation of deletion and truncated sequences, simplifying final purification and improving overall yield . The compound's identity as the single D-enantiomer ensures the final peptide product is diastereomerically pure [1].

Medicinal Chemistry Synthesis of Chiral Drug Candidates

Procurement for medicinal chemistry programs developing novel CRTH2 antagonists or other chiral drug candidates can be directly justified by the compound's proven role in the synthesis of MK-7246, a clinical-stage compound [2]. Its use as a protected chiral synthon allows for the introduction of a defined stereocenter early in the synthetic route, as demonstrated in the published process chemistry. This contrasts with using a racemic mixture or an unprotected amino acid, which would either necessitate a chiral resolution step or be incompatible with the synthetic sequence [3].

Biophysical Studies of Enzyme-Substrate Interactions

The compound's enhanced aqueous solubility due to its hydrochloride salt form and its fully protected carboxyl groups make it a useful tool for investigating enzymatic mechanisms, particularly those of D-amino acid specific enzymes or proteases. Its defined stereochemistry ensures that any observed binding or catalytic event can be confidently attributed to the D-isomer, unlike studies using the racemic DL-mixture . The compound's reported use in studying racemization and epimerization processes further supports its value in this area .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-Asp(OMe)-OMe.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.